Benzyl 2,3-dihydroxybenzoate
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Overview
Description
Benzyl 2,3-dihydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyl group attached to a 2,3-dihydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2,3-dihydroxybenzoate can be synthesized through the esterification of 2,3-dihydroxybenzoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol and related reduced compounds.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Benzyl 2,3-dihydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl 2,3-dihydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active 2,3-dihydroxybenzoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dihydroxybenzoate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 2,3-dihydroxybenzoate: Similar structure but with an ethyl group instead of a benzyl group.
Propyl 2,3-dihydroxybenzoate: Similar structure but with a propyl group instead of a benzyl group.
Uniqueness
Benzyl 2,3-dihydroxybenzoate is unique due to the presence of the benzyl group, which can influence its reactivity and interactions compared to other similar compounds. The benzyl group can provide additional stability and specific interactions in biological systems, making it a compound of interest for further research and applications.
Properties
CAS No. |
147140-67-8 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
benzyl 2,3-dihydroxybenzoate |
InChI |
InChI=1S/C14H12O4/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 |
InChI Key |
VRAKBHPUCFPQKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
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